3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate
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Overview
Description
3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate is a compound that features a trimethoxyphenyl group attached to an oxadiazole ring. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to the compound’s potential in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents to form the oxadiazole ring. One common method includes the use of acrylonitrile, aniline, methanol, and sodium methoxide, followed by heating and refluxing . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the trimethoxyphenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while reduction can produce modified trimethoxyphenyl compounds .
Scientific Research Applications
3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The compound may also interact with other proteins and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: Compounds like 3,4,5-trimethoxyphenylboronic acid and 3,4,5-trimethoxybenzoic acid methyl ester share structural similarities.
Oxadiazole derivatives: Other oxadiazole compounds with different substituents on the ring.
Uniqueness
3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate is unique due to the combination of the trimethoxyphenyl group and the oxadiazole ring, which imparts specific biological activities and chemical properties not found in other similar compounds .
Properties
CAS No. |
7356-31-2 |
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Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-[(3,4,5-trimethoxyphenyl)methyl]oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C12H14N2O5/c1-16-9-4-8(5-10(17-2)12(9)18-3)6-14-7-11(15)19-13-14/h4-5,7H,6H2,1-3H3 |
InChI Key |
NHFVDFRQEOTCSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C[N+]2=NOC(=C2)[O-] |
Origin of Product |
United States |
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